molecular formula C26H25N3O9 B1231691 Quene 1 CAS No. 86277-62-5

Quene 1

Cat. No. B1231691
CAS RN: 86277-62-5
M. Wt: 523.5 g/mol
InChI Key: UBWJUXGEJRJLRS-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quene 1, also known as Q1, is a protein that has been found to play a crucial role in various biological processes. It is a member of the heat shock protein family and is known to be involved in the regulation of protein folding and degradation. In recent years, there has been a growing interest in the study of Q1, particularly in the field of scientific research.

Scientific Research Applications

Intracellular pH Measurement

Quene 1 is a novel fluorescent intracellular pH indicator, exhibiting excitation and emission maxima at 390 and 530 nm respectively. It is especially effective in detecting pH changes, showing a 30-fold increase in fluorescence between pH 5 and 9, with a pK alpha of 7.3. This indicator is insensitive to Ca2+ and Mg2+ at free concentrations up to 10(-4) M. It was used for measuring intracellular pH in mouse thymocytes, demonstrating its utility in cellular research (Rogers, Hesketh, Smith, & Metcalfe, 1983).

Quality Enhancement Research Initiative (QUERI)

While not directly related to Quene 1, QUERI (Quality Enhancement Research Initiative) is an initiative that systematically translates research findings into better health care practices. It integrates provider behavior research into each step of its process to enhance the effectiveness of health care initiatives. This research framework is critical for planning, implementing, and evaluating quality improvement interventions within QUERI (Rubenstein, Mittman, Yano, & Mulrow, 2000).

Quercetin Nanoparticles (QUEN)

Quercetin-loaded nanoparticles (QUEN), developed using a nanoprecipitation technique with carriers like Eudragit E (EE) and polyvinyl alcohol (PVA), exhibit significant antioxidant effects. These QUEN systems, characterized for size, morphology, and encapsulation efficiency, show improved drug release and enhanced antioxidant activity compared to pure quercetin. This study underscores the potential of QUEN in pharmaceutical applications (Wu et al., 2008).

VA QUERI Overview

The VA QUERI (Quality Enhancement Research Initiative) program aims to improve the VA healthcare system's performance by using health services research expertise to implement evidence-based practices. It represents an important example of integrating scientific research into healthcare delivery, showcasing the application of research in clinical settings (Stetler, Mittman, & Francis, 2008).

Quercetin and TCNE Interaction

A study on Quercetin (Que) focused on its interaction with TCNE (tetracyanoethylene) in different solvents, examining charge-transfer complexes. This research contributes to understanding the molecular interactions of Quercetin, a compound with significant biological properties, with various acceptors, providing insights into its potential applications in material science and biochemistry (Almalki et al., 2017).

properties

IUPAC Name

2-[2-[(E)-2-[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]ethenyl]-N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O9/c1-38-19-10-17-7-9-18(27-26(17)21(11-19)29(14-24(34)35)15-25(36)37)8-6-16-4-2-3-5-20(16)28(12-22(30)31)13-23(32)33/h2-11H,12-15H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWJUXGEJRJLRS-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quene 1

CAS RN

86277-62-5
Record name 8-(Bis(ethoxycarbonylmethyl)amino)-6-methoxy-2-(bis(ethoxycarbonylmethyl)amino)styrylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086277625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quene 1
Reactant of Route 2
Quene 1
Reactant of Route 3
Quene 1
Reactant of Route 4
Quene 1
Reactant of Route 5
Quene 1
Reactant of Route 6
Quene 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.